N,N''-Bis(6-aminohexyl)triimidodicarbonic diamide
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Overview
Description
N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple amino groups and a triimidodicarbonic core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide typically involves the reaction of hexamethylene diamine with triimidodicarbonic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus pentoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with halogen atoms replaced by amino groups.
Scientific Research Applications
N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive amino groups
Mechanism of Action
The mechanism of action of N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to the inhibition or activation of enzymatic activity. This interaction is facilitated by the presence of multiple amino groups that can participate in nucleophilic attacks on electrophilic centers of target molecules .
Comparison with Similar Compounds
Bis(hexamethylene)triamine: Similar in structure but lacks the triimidodicarbonic core.
Dihexylenetriamine: Another related compound with a different arrangement of amino groups
Uniqueness: N,N’'-Bis(6-aminohexyl)triimidodicarbonic diamide is unique due to its triimidodicarbonic core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are required .
Properties
CAS No. |
89932-56-9 |
---|---|
Molecular Formula |
C14H33N7 |
Molecular Weight |
299.46 g/mol |
IUPAC Name |
1,2-bis(6-aminohexyl)-1-carbamimidoylguanidine |
InChI |
InChI=1S/C14H33N7/c15-9-5-1-3-7-11-20-14(19)21(13(17)18)12-8-4-2-6-10-16/h1-12,15-16H2,(H3,17,18)(H2,19,20) |
InChI Key |
UFWSZJBMYZRDLT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C(N)N(CCCCCCN)C(=N)N)CCN |
Origin of Product |
United States |
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